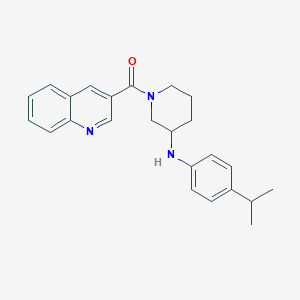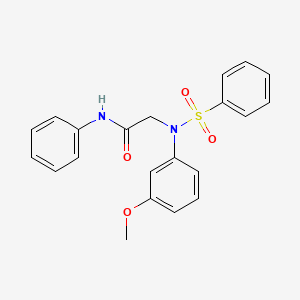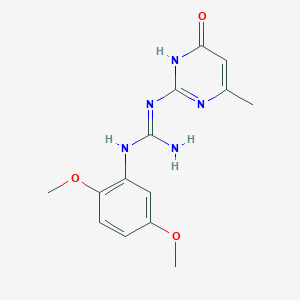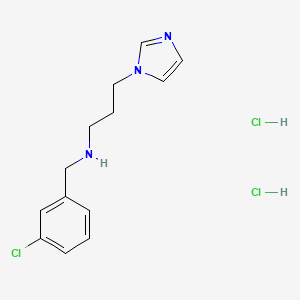![molecular formula C19H28ClN3OS B5967292 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5967292.png)
1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CPP or CPP-115. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. Inhibition of GABA aminotransferase leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission.
作用機序
CPP-115 is a potent and selective inhibitor of 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine aminotransferase. Inhibition of this enzyme leads to an increase in 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine levels in the brain, resulting in enhanced 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazineergic neurotransmission. 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Increased 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazineergic neurotransmission results in decreased neuronal excitability, leading to the observed anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine levels in the brain, resulting in enhanced 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazineergic neurotransmission. This leads to a decrease in neuronal excitability, resulting in the observed anticonvulsant, anxiolytic, and analgesic effects. Additionally, CPP-115 has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. It has also been investigated for its potential use in the treatment of certain genetic disorders such as succinic semialdehyde dehydrogenase deficiency.
実験室実験の利点と制限
One advantage of using CPP-115 in lab experiments is its potency and selectivity as a 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine aminotransferase inhibitor. This allows for precise modulation of 1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazineergic neurotransmission. Additionally, CPP-115 has been extensively studied in animal models, providing a wealth of data for researchers to draw upon. One limitation of using CPP-115 in lab experiments is its potential toxicity. Studies have shown that high doses of CPP-115 can lead to liver damage and other adverse effects.
将来の方向性
CPP-115 has shown significant potential as a therapeutic agent in various neurological and psychiatric disorders. Future research could focus on optimizing the synthesis method to increase yield and reduce potential toxicity. Additionally, further studies could investigate the potential use of CPP-115 in the treatment of other addiction disorders and genetic disorders. Finally, studies could investigate the potential use of CPP-115 in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of CPP-115 involves the reaction of 1-(3-chlorophenyl)piperazine with 3-(methylthio)propanoyl chloride followed by the addition of 1-(3-piperidinyl)propan-1-one. The reaction occurs in the presence of a base such as sodium hydroxide or potassium carbonate. The final product is obtained after purification using column chromatography.
科学的研究の応用
CPP-115 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of addiction, specifically cocaine and nicotine addiction. CPP-115 has been shown to reduce drug-seeking behavior and relapse in animal models. Additionally, CPP-115 has been studied for its potential use in the treatment of certain genetic disorders such as succinic semialdehyde dehydrogenase deficiency.
特性
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3OS/c1-25-13-7-19(24)23-8-3-6-18(15-23)22-11-9-21(10-12-22)17-5-2-4-16(20)14-17/h2,4-5,14,18H,3,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHWJTDYJRPQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5967221.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B5967233.png)


![N-(4-methylphenyl)-2-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5967256.png)
![4-(1H-imidazol-1-ylmethyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzamide](/img/structure/B5967262.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B5967278.png)
![1-(5-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5967282.png)



![4-(4,5-dimethoxy-2-nitrobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5967334.png)